molecular formula C8H7F2NO B8692954 2,6-Difluoro-4-(oxetan-3-yl)pyridine

2,6-Difluoro-4-(oxetan-3-yl)pyridine

Cat. No.: B8692954
M. Wt: 171.14 g/mol
InChI Key: GNFQWYPNZOEHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-4-(oxetan-3-yl)pyridine (CAS: 1527525-84-3) is a fluorinated pyridine derivative characterized by a pyridine core substituted with fluorine atoms at the 2- and 6-positions and an oxetan-3-yl group at the 4-position. The oxetane ring, a strained four-membered oxygen-containing heterocycle, is notable for enhancing solubility and metabolic stability in pharmaceutical contexts, though its specific role in this compound remains underexplored in the provided literature . Fluorine substituents are commonly employed to modulate electronic effects, improve bioavailability, and enhance binding affinity in drug design.

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

2,6-difluoro-4-(oxetan-3-yl)pyridine

InChI

InChI=1S/C8H7F2NO/c9-7-1-5(2-8(10)11-7)6-3-12-4-6/h1-2,6H,3-4H2

InChI Key

GNFQWYPNZOEHBJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC(=NC(=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural and functional differences between 2,6-Difluoro-4-(oxetan-3-yl)pyridine and similar fluorinated pyridine derivatives:

Compound Name CAS Number Molecular Formula Key Structural Features Reported Applications
This compound 1527525-84-3 C₈H₇F₂NO Pyridine core, 2,6-difluoro, 4-oxetan-3-yl substituent Not explicitly stated
4-(2,6-Difluoro-4-(imidazo[1,2-a]pyridin-5-yl)phenoxy)furo[3,2-c]pyridine (Compound 43) N/A C₂₀H₁₂F₂N₂O₂ Difluoro-phenoxy bridge, fused imidazopyridine and furopyridine systems Dopamine receptor modulation (preclinical)
Cevipabulin Fumarate 849550-69-2 C₁₈H₁₈ClF₅N₆O·C₄H₄O₄·2H₂O Triazolopyrimidine core, 2,6-difluoro-phenoxy, trifluoroethylamine side chain Anticancer agent (Phase II trials)
3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine 3335-46-4 C₇H₃F₃N₂O₂ Pyridine core, 2,6-dihydroxy, 3-cyano, 4-trifluoromethyl substituents Intermediate in agrochemical synthesis

Key Comparisons

Substituent Effects on Reactivity and Bioactivity The oxetan-3-yl group in this compound likely improves solubility compared to bulkier substituents (e.g., imidazopyridine in Compound 43) due to its compact, polar structure. Fluorine placement: The 2,6-difluoro pattern in the target compound and Cevipabulin Fumarate may stabilize aromatic π-stacking interactions in biological targets, a feature critical for receptor binding . Electron-withdrawing groups: The trifluoromethyl group in 3335-46-4 increases acidity at adjacent hydroxyl groups, making it a versatile intermediate in synthesis, whereas the oxetane’s electron-donating properties could favor nucleophilic substitution reactions .

Synthetic Methodologies Compound 43 was synthesized via Suzuki-Miyaura cross-coupling, a common strategy for biaryl systems . Cevipabulin Fumarate’s synthesis emphasizes the use of triazolopyrimidine scaffolds, highlighting divergent strategies for functionalizing pyridine-related cores .

Functional Selectivity

  • The oxetane substituent’s steric and electronic profile may confer distinct selectivity compared to Compound 43’s fused heterocycles, which exhibit dopamine receptor affinity .
  • Cevipabulin’s anticancer activity underscores the importance of trifluoroethylamine side chains in targeting microtubules, a feature absent in the target compound .

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